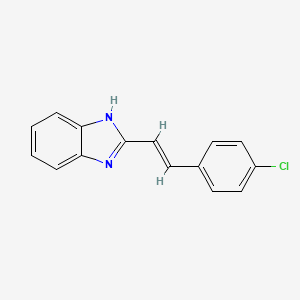
2-(4-chlorostyryl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.72. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Conclusion: RPDPRH est prometteur comme agent efficace contre le cancer du col de l'utérus et mérite des investigations plus approfondies .
- Utilisations potentielles: Ces dérivés peuvent présenter des propriétés pharmacologiques intéressantes, ce qui en fait des candidats précieux pour le développement de médicaments et le traitement des maladies .
Potentiel anticancéreux
Dérivés d'hydrazone en chimie médicinale
Fabrication de dispositifs microélectroniques
En résumé, 2-(4-chlorostyryl)-1H-1,3-benzimidazole est prometteur dans divers domaines, de la recherche sur le cancer à la science des matériaux. Ses caractéristiques structurales uniques en font un sujet fascinant pour des investigations en cours. Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antileishmanial activities, suggesting that their targets may be microbial cells or Leishmania parasites.
Mode of Action
It’s known that benzimidazole derivatives can interact with biopolymers of the living system due to their structural resemblance to naturally occurring nucleotides . This interaction could potentially disrupt the normal functioning of these biopolymers, leading to the death of the target organism.
Biochemical Pathways
Similar compounds have been found to inhibit α-amylase, α-glucosidase, and protein tyrosine phosphatase 1 beta (ptp1b) activities , suggesting that 2-(4-chlorostyryl)-1H-1,3-benzimidazole may also affect these pathways.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption and blood-brain barrier permeability , suggesting that this compound may also have these properties.
Result of Action
Similar compounds have been found to exhibit significant antileishmanial activities , suggesting that this compound may also have these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the indiscriminate use of similar compounds can lead to environmental damage . Additionally, the presence of halogens, nitro, or sulphonyl groups in similar compounds can make them resistant to degradation, potentially leading to persistence in the environment .
Analyse Biochimique
Biochemical Properties
Based on its structure, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the presence of the benzimidazole and chlorostyryl groups in the molecule .
Cellular Effects
The effects of 2-(4-chlorostyryl)-1H-1,3-benzimidazole on cellular processes are largely unexplored. Some studies suggest that similar compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Given its structure, it is plausible that it interacts with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H,(H,17,18)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULABQOWOSAMVJT-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)
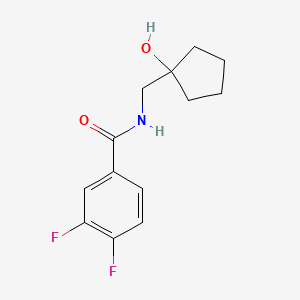
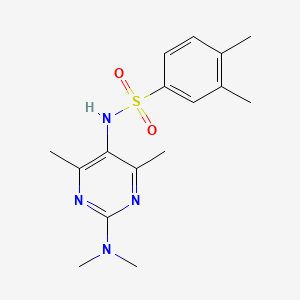
![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)
![1-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2415909.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415911.png)
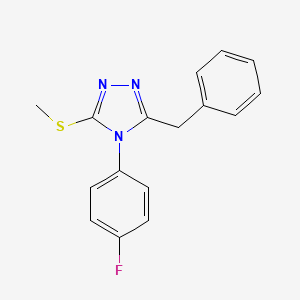
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)

![N-(2-fluorophenyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2415915.png)


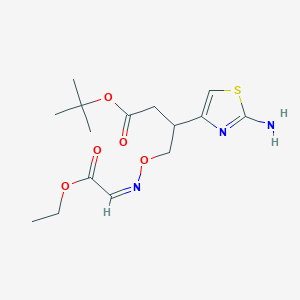
![3-[1-(tert-Butoxycarbonyl)piperidin-4-ylaminosulfonyl]benzoic acid](/img/structure/B2415925.png)
